N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-9-3-2-4-12(16)13(17)15-11-7-5-10(14)6-8-11/h5-8,12H,2-4,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXVPVKBMLOPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various research studies and presenting relevant data.
Chemical Structure and Properties
The compound features a piperidine core with a chlorophenyl and a methylsulfonyl substituent. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 287.77 g/mol
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study assessing its efficacy against various cancer cell lines, the compound demonstrated potent inhibitory effects, particularly against lung cancer cells (IC values in the low nanomolar range) .
Table 1: Anticancer Activity of this compound
2. Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties. It showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through interference with cellular processes .
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
3. Enzyme Inhibition
This compound has been studied for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE). The compound exhibited strong inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Table 3: Enzyme Inhibition Data
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the methylsulfonyl group in enhancing biological activity. Modifications to this group have shown to significantly affect binding affinity and potency against targets such as Bcl-2/Bcl-xL proteins, which are critical in apoptosis regulation .
Case Studies
A notable case study involved the evaluation of this compound in xenograft models for lung cancer treatment. The compound was administered at a dosage of 15 mg/kg, resulting in significant tumor reduction and induction of apoptosis markers such as PARP cleavage and caspase activation, confirming its potential as an anticancer agent in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide with structurally related piperidine carboxamide derivatives, focusing on substituent effects and positional isomerism.
Structural Analog: 1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide
A closely related compound, 1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide (C₁₄H₁₅ClFN₂O₂ , molecular weight 309.74 g/mol ), differs in three key aspects (Table 1):
Piperidine Substitution :
- Position 1 : The acetyl group (-COCH₃) replaces the methylsulfonyl group. Acetyl is less electron-withdrawing than methylsulfonyl, which may reduce the compound’s polarity and metabolic stability.
- Carboxamide Position : The carboxamide is at position 4 instead of position 2, altering the spatial orientation of the aromatic ring relative to the piperidine core.
Aromatic Ring Substitution :
- The phenyl group has a 2-fluoro substituent in addition to 4-chloro. Fluorine’s electronegativity and small size may enhance binding specificity or lipophilicity compared to the unfluorinated analog.
Hypothetical Analogs and Substituent Effects
- Electron-Withdrawing Groups : Methylsulfonyl (target compound) vs. acetyl ( compound) may influence interactions with enzymes or receptors requiring specific electronic environments.
- Positional Isomerism : Carboxamide at position 2 (target) vs. 4 () could affect conformational flexibility, altering binding to targets with deep or shallow binding pockets.
Data Table: Structural Comparison
Research Findings and Pharmacological Implications
- Receptor Binding: Piperidine carboxamides are common scaffolds in drug discovery, often targeting G protein-coupled receptors (GPCRs) or enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details a protocol using dichloromethane as a solvent with sodium hydroxide for analogous piperidine derivatives. To optimize purity:
- Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Confirm purity via HPLC (≥98% as per and ).
- Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).
Q. How should researchers characterize the crystallographic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. provides parameters for a related compound:
- Unit cell dimensions: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å.
- Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXS-97 for structure refinement.
- Compare with COD entry 2230670 for validation.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood ( ).
- Avoid dermal/oral exposure (Category 4 acute toxicity per ).
- Store at 2–8°C under inert gas (e.g., argon) to prevent degradation ( ).
Advanced Research Questions
Q. How can molecular docking studies be designed to predict CB1 receptor antagonism by this compound?
- Methodological Answer :
- Conformational Analysis : Use AM1 molecular orbital methods to identify stable conformers (e.g., Tg, Ts; ).
- Pharmacophore Mapping : Align the 4-chlorophenyl and methylsulfonyl groups with antagonist pharmacophores (e.g., SR141716 in ).
- QSAR Modeling : Apply CoMFA (Comparative Molecular Field Analysis) with cross-validated r² > 0.5 ( ).
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes (e.g., rat S9 fraction) to assess metabolite interference ().
- Target Engagement : Validate via radioligand displacement (e.g., [³H]CP55940 for CB1 receptors; ).
- Dose-Response Curves : Compare EC₅₀ values across models to identify off-target effects.
Q. What strategies differentiate this compound’s bioactivity from structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Modify the piperidine-2-carboxamide core (e.g., substituents at N1 or C5; ).
- Electrostatic Potential Maps : Calculate using DFT (Density Functional Theory) to correlate charge distribution with receptor binding ( ).
- Crystallographic Overlays : Compare with N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD 2230670; ) to identify steric clashes.
Q. How can researchers evaluate the compound’s potential as a macrophage infectivity potentiator (MIP) inhibitor?
- Methodological Answer :
- Structural Dynamics : Use cryo-EM or X-ray crystallography (e.g., TcMIP-bound structure in ).
- Enzymatic Assays : Measure Ki values via fluorescence polarization against recombinant MIP proteins.
- Mutagenesis Studies : Target residues near the inhibitor-binding pocket (e.g., hydrophobic cleft in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
